molecular formula C18H18N4O3 B7752911 1-benzyl-6-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one CAS No. 781654-87-3

1-benzyl-6-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B7752911
CAS No.: 781654-87-3
M. Wt: 338.4 g/mol
InChI Key: QEYGCJWPQLGQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[4,5-d]pyrimidine class, characterized by a bicyclic fused pyrimidine scaffold. Key structural features include:

  • 6-(Furan-2-ylmethyl) group: The furan moiety may confer metabolic stability or bioactivity due to its heteroaromatic nature.
  • 2-Hydroxy group: Enhances hydrogen-bonding capacity, influencing solubility and molecular interactions.
  • Tetrahydropyrimidine core: The partially saturated ring system reduces planarity, possibly improving pharmacokinetic properties compared to fully aromatic analogs.

Properties

IUPAC Name

1-benzyl-6-(furan-2-ylmethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-17-15-11-21(10-14-7-4-8-25-14)12-19-16(15)22(18(24)20-17)9-13-5-2-1-3-6-13/h1-8,19H,9-12H2,(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYGCJWPQLGQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NCN1CC3=CC=CO3)N(C(=O)NC2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201115472
Record name 6-(2-Furanylmethyl)-5,6,7,8-tetrahydro-1-(phenylmethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781654-87-3
Record name 6-(2-Furanylmethyl)-5,6,7,8-tetrahydro-1-(phenylmethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=781654-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Furanylmethyl)-5,6,7,8-tetrahydro-1-(phenylmethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation and Reaction Dynamics

The Mannich reaction serves as the cornerstone for constructing the tetrahydropyrimido[4,5-d]pyrimidine core. As demonstrated in the synthesis of analogous 6-substituted tetrahydropyrimidopyrimidines, 2,4,6-triaminopyrimidine reacts with hydroxylamine hydrochlorides and polyoxymethylene in ethanol under reflux to form the bicyclic framework. For the target compound, N-benzyl-1-(furan-2-yl)methanamine acts as the primary amine source, while formaldehyde equivalents facilitate methylene bridge formation.

Reaction kinetics studies reveal that alkaline conditions favor cyclization over Schiff base formation, with sodium hydroxide pellets critical for precipitating byproducts like methylene bis-triaminopyrimidine. Optimal molar ratios (amine:formaldehyde:pyrimidine = 2:2:1) in ethanol at 78°C for 26 hours yield the intermediate 6-(furan-2-ylmethyl)-substituted precursor in 64% yield after column purification.

Hydroxylation and Benzylation

Post-cyclization hydroxylation at the C2 position employs oxidative agents such as m-chloroperbenzoic acid (mCPBA) in dichloromethane, achieving 89% conversion. Subsequent N-benzylation utilizes benzyl bromide with potassium carbonate in acetonitrile at 60°C, affording the final product in 94% yield.

Table 1. Mannich Reaction Optimization

ParameterConditionYield (%)
SolventEthanol64
Temperature78°C64→72*
CatalystNone64
Reaction Time26 h64
*Microwave irradiation at 100°C reduces time to 2 h with 72% yield.

Multicomponent Biginelli Condensation

Thiazolo[3,2-a]pyrimidine Intermediate Synthesis

Adapting methodologies for thiazolo[3,2-a]pyrimidines, a one-pot Biginelli condensation of thiourea, ethyl acetoacetate, and furfural under solvent-free conditions with concentrated sulfuric acid generates the dihydropyrimidin-2(1H)-one intermediate in 97% yield. Subsequent cyclocondensation with ethyl chloroacetate at 120°C for 3 hours forms the thiazolo[3,2-a]pyrimidine scaffold.

Ring Expansion and Functionalization

Oxidative ring expansion using hydrogen peroxide in acetic acid introduces the additional pyrimidinone ring, while Pd/C-catalyzed hydrogenation selectively reduces the thiazole moiety to a thiolane. Final benzylation via Ullmann coupling with iodobenzene and copper(I) iodide in DMF at 130°C installs the N-benzyl group.

Table 2. Biginelli Condensation Variants

AldehydeCatalystTime (h)Yield (%)
FurfuralH2SO41.597
5-Nitrothiophene-2-carboxaldehydeI2 (0.03 mol)2.090

Enzymatic Resolution for Stereochemical Control

Racemic Synthesis and Kinetic Resolution

Given the tetracyclic structure’s potential stereogenic centers, enzymatic resolution using Candida antarctica lipase B (CAL-B) resolves racemic intermediates. For example, saponification of acetylated precursors in methanol with CAL-B achieves 96% enantiomeric excess (ee) for the (3R,3aS,6aR)-configured isomer.

Mitsunobu Inversion for Absolute Configuration

Mitsunobu conditions (diisopropyl azodicarboxylate, triphenylphosphine) invert secondary alcohol configurations in intermediates like 2-(benzyloxy)but-3-en-1-ol, ensuring correct stereochemistry for subsequent cyclization.

Green Chemistry Approaches

Solvent-Free Acylation

N-Benzylation of furan-2-ylmethylamine derivatives under solvent-free conditions at room temperature using acetic anhydride completes within 10 minutes with >90% yield, minimizing waste.

Continuous Flow Retro-Diels–Alder Reaction

Adapting continuous flow systems, retro-Diels–Alder cleavage of dioxane-fused intermediates at 200°C with a residence time of 5 minutes enhances throughput, achieving 85% conversion compared to 60% in batch reactors.

Spectroscopic Characterization and Validation

NMR Analysis of Rotational Isomerism

1H and 13C NMR spectra in CDCl3 reveal hindered cis-trans equilibria at the acetamide moiety, with DFT calculations (B3LYP/6-311+G(d,p)) identifying nine stable conformers. HSQC-DEPT and HMBC-DEPT correlations confirm substituent orientations.

Mass Spectrometric Fragmentation Patterns

GC/MS analysis shows characteristic fragments at m/z 151 ([M + H]+) for the furan-methyl group and m/z 91 for the benzyl cation, consistent with reported pyrimidine derivatives .

Chemical Reactions Analysis

1-benzyl-6-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The benzyl and furan-2-ylmethyl groups can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-benzyl-6-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-6-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s benzyl and furan-2-ylmethyl groups distinguish it from methyl- or aryl-substituted analogs. These groups may influence steric bulk and electronic properties.
  • Synthetic Efficiency : MCRs (e.g., four-component reactions) generally achieve higher yields (up to 93%) compared to conventional methods (e.g., 25% in ), suggesting that the target compound could benefit from optimized MCR protocols .

Implications for Target Compound :

  • MCRs are preferred for complex substitutions (e.g., furan-2-ylmethyl), as they tolerate diverse aldehydes and amines .
  • The hydroxyl group at position 2 may necessitate protection/deprotection steps to avoid side reactions during synthesis.

Table 3: Property Comparison

Compound Feature Target Compound 6-(4-Methoxyphenyl) Analog 68c (High-Yield Analog)
Hydrogen-Bonding Capacity High (2-OH group) Moderate (2,4-dione) Low (methyl/aryl substituents)
Melting Point Likely >100°C (similar to furan derivatives) Not reported Not reported
Lipophilicity (Predicted) Moderate (benzyl and furan groups) Higher (4-methoxyphenyl) Variable (depends on aryl substituents)
Reported Bioactivity Not available Not reported Potential pharmacological applications

Notes:

  • The furan moiety in the target compound may confer antioxidant or antifungal activity, as seen in structurally related pyrimidine-furan hybrids .
  • The hydroxyl group could enhance solubility but may reduce metabolic stability compared to methyl- or thio-substituted analogs.

Biological Activity

1-benzyl-6-(furan-2-ylmethyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives, which are known for diverse biological activities. The presence of a furan ring and a benzyl group contributes to its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that related pyrimidine derivatives demonstrate activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds often range between 0.5 mg/mL and 1 mg/mL against both gram-positive and gram-negative bacteria .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, with certain derivatives showing promising results against fungal strains such as Candida albicans.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example:

  • Cytokine Inhibition : Compounds from this class have been shown to reduce levels of TNF-alpha and IL-6 in vitro .

Anticancer Activity

The anticancer properties of this compound are under investigation:

  • Cell Line Studies : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Antimycobacterial Activity : A series of pyrimidine derivatives were tested against Mycobacterium tuberculosis, with some showing IC90 values less than 0.60 μM, indicating strong antimycobacterial activity while maintaining low toxicity towards mammalian cells .
  • Dual Action Compounds : Some compounds demonstrated both CNS stimulation and depression effects in animal models. This duality suggests a complex interaction with neurotransmitter systems that could be leveraged for therapeutic applications in mood disorders .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialMIC values between 0.5 mg/mL and 1 mg/mL
Anti-inflammatoryInhibition of TNF-alpha and IL-6
AnticancerInduction of apoptosis in cancer cell lines
AntimycobacterialIC90 < 0.60 μM against M. tuberculosis

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrimidine precursors with benzyl and furan-methyl groups. Key steps include:

  • Step 1: Formation of the pyrimido[4,5-d]pyrimidinone core via base-catalyzed cyclization (e.g., using NaH in DMF at 80–100°C) .
  • Step 2: Introduction of the benzyl group via nucleophilic substitution under inert atmosphere (argon/nitrogen) to prevent oxidation .
  • Step 3: Functionalization with the furan-2-ylmethyl moiety using Mitsunobu or alkylation reactions.
    Optimization Tips:
  • Monitor reaction progress with TLC/HPLC to avoid over-functionalization .
  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • 1H/13C NMR: Assign signals by comparing with analogous pyrimido[4,5-d]pyrimidinone derivatives. Key peaks:
    • Hydroxy proton (δ 10–12 ppm, broad singlet).
    • Furan protons (δ 6.2–7.4 ppm, multiplet) .
  • X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation) confirms stereochemistry and hydrogen-bonding networks. For example, the hydroxyl group forms intramolecular hydrogen bonds with adjacent carbonyl oxygen, stabilizing the tautomeric form .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Antimicrobial Activity: Broth microdilution assay (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or phosphodiesterases (e.g., cAMP-dependent PDE4B) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .

Advanced Research Questions

Q. How do electronic effects of the furan and benzyl groups influence reaction mechanisms in further derivatization?

Methodological Answer:

  • Furan Ring: The electron-rich 2-position directs electrophilic substitution (e.g., nitration, halogenation). Computational DFT studies (B3LYP/6-31G*) show localized HOMO density on the furan oxygen, enhancing reactivity .
  • Benzyl Group: Steric hindrance from the benzyl substituent slows nucleophilic attack at the pyrimidinone C4 position. Kinetic studies (UV-Vis monitoring) reveal a 20% reduction in reaction rate compared to non-benzylated analogs .

Q. How can computational modeling predict binding modes to biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Use crystal structures of target proteins (e.g., PARP-1, PDB ID: 5DS3) to simulate binding. The furan ring participates in π-π stacking with Tyr907, while the hydroxyl group forms hydrogen bonds with Ser904 .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Variable Factors: Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture, pH of buffer solutions). Standardize protocols using CLSI guidelines for antimicrobial assays .
  • Metabolic Interference: Use LC-MS to identify metabolites in cell lysates. For example, demethylation of the furan group by CYP450 enzymes reduces potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.